molecular formula C6H5ClN2O2 B2375884 6-Amino-4-chloronicotinic acid CAS No. 1060808-94-7

6-Amino-4-chloronicotinic acid

Cat. No. B2375884
M. Wt: 172.57
InChI Key: OXBLGNNZCHCRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Amino-4-chloronicotinic acid is represented by the formula C6H5ClN2O2 . The InChI key for this compound is OXBLGNNZCHCRLC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6-Amino-4-chloronicotinic acid is a solid substance . It has a molecular weight of 172.57 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Microbial Degradation and Environmental Impact

Shettigar et al. (2012) isolated a bacterium capable of degrading 6-chloronicotinic acid to 6-hydroxynicotinic acid, using a pathway potentially involving a 6-chloronicotinic acid chlorohydrolase. This study contributes to understanding microbial degradation of chloronicotinic acids and their environmental impact (Shettigar et al., 2012).

Molecular Structure and Spectroscopic Analysis

Karabacak and Kurt (2008) conducted a comprehensive study on the structures and vibrations of 6-chloronicotinic acid, utilizing Fourier transform infrared and Raman spectroscopy. This provides valuable data on the molecular structure and properties of this compound (Karabacak & Kurt, 2008).

Detection and Analysis Methods

Shim et al. (2009) developed a fluorescence polarization immunoassay for detecting 6-chloronicotinic acid, contributing to methods for rapid screening in various samples. This assay has implications for environmental and agricultural monitoring (Shim et al., 2009).

Chemical Synthesis and Applications

Nemazany and Haider (1997) explored a chemical route for synthesizing amino derivatives of naphthyridones from 6-chloronicotinic acid, demonstrating its utility in organic synthesis (Nemazany & Haider, 1997).

Solubility and Physical Properties

Guo et al. (2021) investigated the solubility and properties of 6-chloronicotinic acid in various solvents, providing insights into its physical behavior in different media (Guo et al., 2021).

Novel Pharmaceutical Applications

Hoffmann-Emery et al. (2006) described a synthesis method for novel NK1 receptor antagonists starting from 6-chloronicotinic acid, indicating its potential in drug development (Hoffmann-Emery et al., 2006).

Safety And Hazards

The safety data sheet for 6-Amino-4-chloronicotinic acid indicates that it may be harmful if swallowed or inhaled, and may cause eye and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

6-amino-4-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBLGNNZCHCRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-4-chloronicotinic acid

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (98%, 0.5 mL) was added dropwise to a stirred suspension of compound iii (0.020 g, 0.130 mmol) in water (1 mL). The reaction mixture was heated to 100° C. for 18 h, cooled to room temperature and added dropwise to a slurry of ice in saturated sodium bicarbonate solution (2 mL). The pH after addition was pH-2. The resulting precipitate was filtered, washed with water (2 mL) and air-dried to give compound iv. (0.019 g, 0.110 mmol, 84%) as a colourless powder, [M+H]+ m/z=173.0.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two

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